![molecular formula C18H13FO5 B2892504 (Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid CAS No. 900295-13-8](/img/structure/B2892504.png)
(Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid
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Description
(Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a useful research compound. Its molecular formula is C18H13FO5 and its molecular weight is 328.295. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antimicrobial Activities
Research into similar compounds, such as thiazolone derivatives, has shown significant promise in the field of anticancer and antimicrobial activities. These derivatives, including compounds with structural similarities to (Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid, have been synthesized and demonstrated high antibacterial and antifungal activity, as well as significant anticancer potential against human breast cancer cell lines (Pansare et al., 2019).
Drug Delivery Systems
Another application area for compounds with similar structures involves their use as drug carriers. For instance, a robust, highly water-stable microporous MOF demonstrated an outstanding drug loading capacity and satisfactory release capability for anticancer drugs, showcasing its potential as an efficient drug delivery system (Bag et al., 2016).
Structural and Coordination Chemistry
Compounds containing fluorobenzyl and propanoic acid moieties have been explored for their intriguing structural properties and applications in coordination chemistry. For example, the study of a bis(μ-2-fluorobenzoato) dinicotinamide dizinc(II) complex highlighted its potential for forming supramolecular structures through hydrogen bonding and π–π interactions, which could be useful in materials science and nanotechnology (Hökelek et al., 2009).
Analytical Chemistry Applications
In analytical chemistry, derivatives similar to (Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid have been used as substrates or reagents for sensitive assays and detection methods. For instance, thiobenzyl benzyloxycarbonyl-L-lysinate has been developed as a substrate for a sensitive colorimetric assay for trypsin-like enzymes, demonstrating the utility of these compounds in biochemical and analytical applications (Green & Shaw, 1979).
properties
IUPAC Name |
2-[[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO5/c1-10(18(21)22)23-12-6-7-13-15(9-12)24-16(17(13)20)8-11-4-2-3-5-14(11)19/h2-10H,1H3,(H,21,22)/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMIJGBEYOBAOT-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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